molecular formula C7H8N2OS B6255831 1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one CAS No. 2138372-68-4

1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one

Cat. No.: B6255831
CAS No.: 2138372-68-4
M. Wt: 168.2
InChI Key:
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Description

1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C7H8N2OS. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

The synthesis of 1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one typically involves the reaction of cyclopropylamine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of cyclopropylamine with carbon disulfide and hydrazine hydrate, followed by oxidation to form the desired thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields. Major products formed from these reactions include sulfoxides, sulfones, thiols, and amines.

Scientific Research Applications

1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one can be compared with other thiadiazole derivatives such as:

  • 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one
  • 1-(4-ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one
  • 1-(4-phenyl-1,2,3-thiadiazol-5-yl)ethan-1-one

These compounds share similar chemical structures but differ in their substituents, which can significantly affect their chemical reactivity and biological activities. The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets .

Properties

CAS No.

2138372-68-4

Molecular Formula

C7H8N2OS

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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